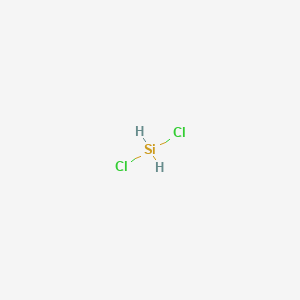
Dichlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorosilane is a flammable and poisonous gas, with a strong repulsive odor. It is easily ignited in air, reacts with oxidizing agents, is very toxic by inhalation, and is a strong irritant to skin, eyes and mucous membranes. Under prolonged exposure to fire or intense heat the container may rupture violently or rocket.
Aplicaciones Científicas De Investigación
Semiconductor Manufacturing
Dichlorosilane in Silicon Production
this compound is primarily utilized in the production of high-purity silicon for semiconductor applications. It serves as a precursor in chemical vapor deposition (CVD) processes, where it decomposes to deposit silicon onto substrates. This method is crucial for creating thin films used in integrated circuits and photovoltaic cells.
Case Study: Solar Cell Grade Silicon
A notable application involves the production of solar cell-grade silicon from this compound. The process typically includes the thermal decomposition of this compound at elevated temperatures, yielding high-purity silicon and hydrochloric acid as a by-product. Research indicates that optimizing reaction conditions can enhance yield and purity levels significantly .
Chemical Synthesis
Synthesis of Silicones and Siloxanes
this compound is instrumental in synthesizing silicones and siloxanes, which are used in various applications ranging from sealants to lubricants. The compound undergoes hydrolysis to form silanol groups, which can further polymerize to produce silicone polymers.
Data Table: Key Reactions Involving this compound
| Reaction Type | Product(s) | Conditions |
|---|---|---|
| Hydrolysis | Silanol | Water presence |
| Thermal Decomposition | Silicon + HCl | High temperatures (≥ 1000°C) |
| Reaction with Alcohols | Siloxanes | Presence of alcohol |
Environmental Monitoring
Gas Chromatography for Analysis
this compound's applications extend to environmental monitoring, where it is analyzed using gas chromatography to detect by-products during semiconductor manufacturing processes. This analytical technique ensures compliance with safety and environmental regulations by monitoring emissions and waste products .
Material Science
Thin Film Deposition
In material science, this compound is employed for depositing silicon nitride films through plasma-enhanced atomic layer deposition (PEALD). The ability to form conformal coatings on complex geometries makes it valuable for microelectronics and MEMS (Micro-Electro-Mechanical Systems) applications.
Case Study: Silicon Nitride Thin Films
Research has shown that using this compound as a precursor for silicon nitride films allows for controlled growth at lower temperatures (<400°C). This is particularly beneficial for applications requiring precise layer thickness and uniformity on nanoscale features .
Safety Considerations
Chemical Hazards
While this compound is essential in various applications, it poses safety hazards due to its flammability and potential health risks upon exposure. Proper handling protocols and environmental assessments are vital to mitigate these risks during its use in industrial settings .
Propiedades
Fórmula molecular |
Cl2H2Si SiH2Cl2 |
|---|---|
Peso molecular |
101.00 g/mol |
Nombre IUPAC |
dichlorosilane |
InChI |
InChI=1S/Cl2H2Si/c1-3-2/h3H2 |
Clave InChI |
MROCJMGDEKINLD-UHFFFAOYSA-N |
SMILES |
[SiH2](Cl)Cl |
SMILES canónico |
[SiH2](Cl)Cl |
Punto de ebullición |
8 °C |
Punto de inflamación |
-28 °C c.c. |
melting_point |
-122 °C |
Descripción física |
Dichlorosilane is a flammable and poisonous gas, with a strong repulsive odor. It is easily ignited in air, reacts with oxidizing agents, is very toxic by inhalation, and is a strong irritant to skin, eyes and mucous membranes. Under prolonged exposure to fire or intense heat the container may rupture violently or rocket. Gas or Vapor; Liquid A flammable and poisonous gas, with a strong repulsive odor; [CAMEO] Vapor density = 3.48 (heavier than air); [Burke, p. 101] COLOURLESS GAS WITH CHARACTERISTIC ODOUR. |
Solubilidad |
Solubility in water: reaction |
Densidad de vapor |
Relative vapor density (air = 1): 3.48 |
Presión de vapor |
Vapor pressure, kPa at 20 °C: 163.6 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














